Sophoracarpan B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRXUGKUYTIQH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Metabolic Studies of Sophoracarpan B
Elucidation of Biosynthetic Precursors to Sophoracarpan B
The journey to synthesizing this compound begins with fundamental building blocks derived from primary metabolism. The entire structure is assembled through the phenylpropanoid and subsequent isoflavonoid (B1168493) pathways, which are central to the production of thousands of specialized plant compounds.
The primary precursor for the aromatic rings in this compound is the amino acid L-phenylalanine . testbook.com This is the entry point into the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate. At this juncture, the pathway commits to flavonoid and isoflavonoid biosynthesis through the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA . youtube.com
This reaction forms naringenin (B18129) chalcone, which is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin . A key branching point occurs here, where the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450, catalyzes a rearrangement reaction to form the isoflavone skeleton. This step converts the flavanone naringenin into the isoflavone daidzein (B1669772) , which is a direct and pivotal precursor for a wide array of isoflavonoids, including this compound. Further enzymatic modifications to daidzein are required to produce the final this compound structure. nih.gov
Table 1: Key Precursors in the Biosynthesis of this compound This interactive table summarizes the foundational molecules that initiate the biosynthetic cascade leading to this compound.
| Precursor Molecule | Role in Pathway | Originating Pathway |
|---|---|---|
| L-phenylalanine | Provides the core aromatic structure | Amino Acid Biosynthesis |
| Malonyl-CoA | Extends the carbon chain | Fatty Acid Synthesis |
| 4-coumaroyl-CoA | Key intermediate linking primary and secondary metabolism | General Phenylpropanoid Pathway |
| Naringenin | Flavanone intermediate | Flavonoid Biosynthesis |
Enzymatic Steps and Reaction Mechanisms in this compound Biosynthesis
From the central isoflavone precursor daidzein, a specific sequence of enzymatic reactions is required to construct the characteristic pterocarpan (B192222) skeleton of this compound. While the exact terminal steps for this compound are a subject of ongoing research, the pathway is understood to proceed through several well-characterized enzymatic transformations common to pterocarpan biosynthesis.
Hydroxylation: The isoflavone daidzein undergoes hydroxylation at the 2' position, catalyzed by a cytochrome P450 enzyme known as isoflavone 2'-hydroxylase (I2'H). This produces the intermediate 2'-hydroxydaidzein (B191490).
Reduction: The double bond in the C-ring of 2'-hydroxydaidzein is reduced by isoflavone reductase (IFR), an enzyme dependent on NADPH, to form the isoflavanone (B1217009) vestitone (B1219705) .
Second Reduction: Vestitone is then subject to another reduction, catalyzed by vestitone reductase (VR), which converts the carbonyl group to a hydroxyl group, forming an isoflavanol.
Cyclization/Dehydration: The final step in forming the core pterocarpan ring system involves an intramolecular cyclization and dehydration of the isoflavanol intermediate. This reaction is catalyzed by a dehydratase and results in the formation of medicarpin (B1676140) , a simpler pterocarpan.
The conversion of medicarpin to this compound involves further specific decorative steps, such as additional hydroxylations or other modifications at specific positions on the pterocarpan scaffold, catalyzed by yet-to-be-fully-characterized enzymes.
Table 2: Enzymatic Reactions in the Formation of the Pterocarpan Core This interactive table details the enzymes and their functions in transforming the isoflavone precursor into a pterocarpan structure.
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|---|
| Isoflavone 2'-hydroxylase | I2'H | Adds a hydroxyl group at the 2' position | Daidzein | 2'-hydroxydaidzein |
| Isoflavone Reductase | IFR | Reduces the C-ring double bond | 2'-hydroxydaidzein | Vestitone |
| Vestitone Reductase | VR | Reduces the C-ring carbonyl group | Vestitone | Isoflavanol intermediate |
Genetic and Molecular Regulation of this compound Production in Native Organisms
The biosynthesis of this compound, as with other phytoalexins (plant defense compounds), is not constitutive but is instead tightly regulated at the genetic level. nih.gov Its production is often induced by external stimuli such as microbial attack, wounding, or exposure to elicitors. This regulation ensures that the plant allocates resources to produce these defense compounds only when needed.
The control is managed by a complex network of transcription factors , which are proteins that bind to specific regions of DNA (promoters) to activate or repress the expression of genes. khanacademy.org In the context of isoflavonoid biosynthesis, key families of transcription factors include MYB and bZIP proteins. mdpi.com
When a plant, such as Sophora flavescens, detects a threat, a signaling cascade is initiated. This cascade leads to the activation of these specific transcription factors. The activated transcription factors then bind to the promoter regions of the biosynthetic genes involved in the this compound pathway—such as CHS, IFS, and IFR. This binding event initiates the coordinated transcription of these genes into messenger RNA (mRNA), which is then translated into the required enzymes. youtube.com This simultaneous upregulation of multiple pathway genes allows for a rapid and robust production of this compound to defend the plant. nih.gov
Metabolic Engineering Approaches for Enhanced this compound Production
The valuable biological activities of compounds like this compound have driven interest in producing them in larger quantities than are naturally available from plant sources. Metabolic engineering provides powerful tools to achieve this goal by modifying the genetic and regulatory processes within an organism. wikipedia.orgnrfhh.com
Several strategies are being explored to enhance the production of this compound and related isoflavonoids:
Heterologous Production: The entire biosynthetic pathway for this compound can be transferred from the native plant into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov These microorganisms can be grown in large-scale fermenters, offering a more controlled and scalable production platform than cultivating plants. researchgate.net This involves introducing all the necessary genes for the pathway into the microbe's genome.
Upregulation of Regulatory Factors: Instead of modifying individual enzyme-coding genes, a more powerful approach is to engineer the expression of the key transcription factors that control the entire pathway. wikipedia.org Overexpressing a master regulatory transcription factor can switch on a whole suite of biosynthetic genes simultaneously, leading to a significant boost in production.
Blocking Competing Pathways: The precursors for this compound, such as malonyl-CoA and various isoflavone intermediates, are also used in other metabolic pathways. researchgate.net By using gene-editing technologies like CRISPR-Cas9, scientists can block or downregulate these competing pathways, thereby redirecting a greater share of the precursors towards this compound synthesis. nptel.ac.in
These metabolic engineering strategies hold the potential to create efficient and sustainable sources of this compound for research and potential future applications. nih.gov
Advanced Isolation and Characterization Methodologies for Sophoracarpan B Research
Chromatographic Techniques for High-Purity Sophoracarpan B Isolation
Isolating a single compound from a complex natural product extract, which can contain hundreds of structurally similar metabolites, is a significant challenge. The initial extraction from the source, such as the aerial parts of Sophora tomentosa, typically yields a crude mixture containing this compound alongside other flavonoids and alkaloids. chemfaces.comresearchgate.net To obtain the compound in a highly purified form suitable for structural analysis and bioassays, researchers employ a multi-step purification strategy often centered around advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is a cornerstone technique for the purification and analysis of natural products like this compound. researchgate.net It separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For pterocarpans, reversed-phase HPLC is common, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov Compounds are separated based on their relative hydrophobicity.
UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved peak separation, faster analysis times, and reduced solvent consumption compared to traditional HPLC. biocrick.com When coupled with detectors like a Diode-Array Detector (DAD), which provides UV-Vis spectra for each eluting peak, HPLC and UPLC become powerful tools not only for isolation but also for preliminary identification of compound classes. researchgate.netnih.gov
Countercurrent Chromatography (CCC)
Countercurrent Chromatography is a form of liquid-liquid partition chromatography that operates without a solid support matrix. ufrj.brchromatographyonline.com This eliminates common problems associated with solid-phase supports, such as the irreversible adsorption of the sample and potential degradation of sensitive compounds. mdpi.com CCC techniques, including High-Speed Countercurrent Chromatography (HSCCC), utilize a biphasic solvent system where centrifugal force is used to retain the liquid stationary phase while the liquid mobile phase is pumped through it. ufrj.brnih.gov The separation is based purely on the compound's partition coefficient between the two immiscible liquid phases.
This method is particularly advantageous for the preparative-scale isolation of polar and moderately polar compounds from crude plant extracts and has been successfully applied to separate flavonoids and other constituents from Sophora species. chromatographyonline.comnih.gov By carefully selecting the two-phase solvent system, HSCCC can be tailored to target compounds like this compound, enabling the isolation of gram quantities of the pure substance in a single, non-stop run. nih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Isolation This table provides a general comparison of the techniques discussed.
| Technique | Principle | Primary Advantage for this compound Isolation | Typical Scale |
|---|---|---|---|
| HPLC | Liquid-solid partition chromatography | High resolution for analytical and semi-preparative separation. | Analytical to Milligram |
| UPLC | Liquid-solid partition with sub-2µm particles | Higher resolution and speed than HPLC; ideal for complex mixture analysis. | Analytical |
| Countercurrent Chromatography (CCC/HSCCC) | Support-free liquid-liquid partition | No irreversible adsorption, high sample loading capacity, ideal for preparative scale. chromatographyonline.commdpi.com | Milligram to Kilogram |
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Mechanistic Studies of this compound
Once this compound is isolated in pure form, its chemical structure must be rigorously confirmed. The original elucidation of this compound as 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan was accomplished through extensive spectroscopic analysis. chemfaces.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution. ox.ac.uk
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
2D NMR: Advanced 2D NMR experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
NOE (Nuclear Overhauser Effect) Spectroscopy: For this compound, irradiation experiments utilizing the NOE were crucial for determining the relative stereochemistry, specifically the configurations at positions C-6, C-6a, and C-11a. chemfaces.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. copernicus.org Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique is vital for confirming the molecular formula of this compound (C₁₇H₁₄O₆) and any of its derivatives or metabolites studied in mechanistic research. biocrick.com
X-ray Crystallography for Co-crystallization
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. tulane.edu The technique involves diffracting X-rays off a single, high-quality crystal of the compound. yorku.ca While a crystal structure for this compound itself is not widely reported, the technique holds immense potential for mechanistic studies. By co-crystallizing this compound with its biological target (e.g., an enzyme or receptor), researchers can obtain an atomic-level snapshot of the binding interaction. This provides invaluable insight into the mechanism of action, revealing the specific amino acid residues involved in binding and the precise orientation of the inhibitor within the active site. creative-biostructure.comnih.gov
Table 2: Spectroscopic Data Used for Structural Elucidation of Pterocarpans like this compound This table presents typical data obtained from spectroscopic methods for compounds in this class.
| Technique | Information Obtained | Example Application for this compound |
|---|---|---|
| ¹H NMR | Proton environment, chemical shift, coupling constants. | Identifies aromatic, methoxy (B1213986), and methylenedioxy protons. nih.gov |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², C=O). | Confirms the 17 carbons in the pterocarpan (B192222) skeleton. nih.gov |
| HMBC | ²J and ³J C-H correlations. | Connects the A, B, C, and D rings of the pterocarpan core. nih.gov |
| NOE | Through-space proton-proton proximity. | Determines the cis-fusion of the B/C rings and stereochemistry at C-6. chemfaces.com |
| HRMS | High-accuracy mass measurement. | Confirms the elemental formula C₁₇H₁₄O₆. biocrick.com |
Advanced Purity Assessment and Quantification Techniques for this compound in Research Samples
For any research, the purity of the compound under investigation must be known and reported. Similarly, when studying extracts or biological samples, accurate quantification is essential.
Purity Assessment
The purity of an isolated sample of this compound is commonly assessed using chromatographic methods like HPLC-DAD. In this approach, a highly concentrated solution of the sample is injected, and the resulting chromatogram is analyzed. Purity is often estimated using a relative "100% method," where the area of the main peak is divided by the total area of all detected peaks. nih.gov
A more advanced and absolute method for purity assessment is Quantitative ¹H NMR (qHNMR) . This technique determines purity on a weight/weight (w/w) or molar basis without requiring an identical reference standard of the analyte. nih.gov The method involves adding a known mass of a certified internal calibrant (a stable compound with sharp, non-overlapping signals) to a known mass of the this compound sample. By comparing the integrated signal intensity of a specific this compound proton to that of a proton from the internal calibrant, the absolute purity of the sample can be calculated with high precision. nih.gov This method is powerful because it is insensitive to non-proton-bearing impurities (like inorganic salts) and provides a direct measure of molar purity.
Quantification Techniques
When measuring the amount of this compound in a research sample (e.g., a plant extract or a biological fluid), HPLC-DAD or LC-MS (Liquid Chromatography-Mass Spectrometry) are the methods of choice. The process involves creating a calibration curve using a series of standard solutions of highly purified this compound at known concentrations. nih.gov These standards are run on the HPLC, and their corresponding peak areas are plotted against their concentrations to generate a linear regression curve. The unknown sample is then analyzed under the identical conditions, and the peak area corresponding to this compound is used to calculate its concentration by interpolation from the calibration curve. waters.com For very low concentrations, LC-MS or tandem MS (MS/MS) provides superior sensitivity and selectivity. waters.com
Synthetic and Semisynthetic Strategies for Sophoracarpan B and Analogues
Total Synthesis Approaches to Sophoracarpan B and its Stereoisomers
The total synthesis of pterocarpans, including this compound, represents a significant challenge in organic chemistry due to the structural complexity and stereochemical nuances of the fused ring system. A pivotal achievement in this area was the unified total syntheses of (–)-medicarpin, (–)-sophoracarpan A, and (±)-kushecarpin A by Feng, Bai, and Pettus in 2015. This work is particularly relevant as it led to the reassignment of the relative stereochemistry of both Sophoracarpan A and this compound.
The core of their strategy revolves around the application of ortho- and para-quinone methide chemistry. Quinone methides are highly reactive intermediates that can be strategically employed in cycloaddition reactions to construct complex molecular architectures. The synthesis commenced from a common intermediate, which was subjected to oxidative dearomatization to generate the key quinone methide species. This intermediate then underwent a diastereoselective Diels-Alder reaction, a powerful method for forming six-membered rings with high stereocontrol, to construct the core pterocarpan (B192222) skeleton. This approach not only provided access to the target molecules but also provided the empirical evidence needed to correct the previously reported stereochemical assignments for Sophoracarpan A and B.
Key features of this total synthesis approach are summarized in the table below.
| Feature | Description | Reference |
| Key Strategy | Utilization of transient ortho-quinone methide (o-QM) intermediates. | |
| Core Reaction | Diastereoselective Diels-Alder reaction of an in situ generated o-QM to form the benzopyran ring system. | |
| Starting Materials | Readily available phenolic precursors. | |
| Key Outcome | Unified synthesis of multiple pterocarpans from a common intermediate. | |
| Significant Finding | Enabled the structural revision and reassignment of the relative stereochemistry of Sophoracarpan A and B. |
The synthesis of different stereoisomers is crucial for understanding the biological importance of the molecule's three-dimensional structure. Methodologies for achieving stereocontrol, such as using chiral catalysts or auxiliaries in key steps like asymmetric transfer hydrogenation or stereocontrolled reductions, are central to synthesizing specific enantiomers or diastereomers of this compound.
Semisynthesis of this compound from Related Natural Precursors
Semisynthesis, which involves the chemical modification of abundant, structurally related natural products, offers a more direct and often higher-yielding route to rare compounds like this compound. While specific literature detailing a semisynthetic route to this compound is not prominent, the strategy is well-established for the pterocarpan class.
Plausible natural precursors for the semisynthesis of this compound include more abundant isoflavonoids such as formononetin (B1673546) or the related pterocarpan, medicarpin (B1676140), which often co-occur in the same plant sources. unpak.ac.idcapes.gov.br The biosynthetic pathway itself provides a roadmap for potential semisynthetic transformations. For instance, studies on Trifolium pratense have shown that isoflavones are precursors to pterocarpans. capes.gov.br
A hypothetical semisynthesis starting from medicarpin would require targeted chemical modifications. The key transformations would likely involve:
Introduction of a Prenyl Group: A Friedel-Crafts-type alkylation or a related C-alkylation method could be used to install the dimethylallyl (prenyl) group at the required position on the aromatic ring.
Oxidative Cyclization: Subsequent enzymatic or chemical oxidation could then form the additional heterocyclic ring characteristic of this compound's unique structure.
This approach leverages the pre-existing, stereochemically complex core of an abundant natural product, thereby simplifying the synthetic challenge and avoiding the lengthy steps of a total synthesis.
Design and Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies
To understand which parts of the this compound molecule are essential for its biological activity, scientists design and synthesize a variety of derivatives and analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The goal of SAR is to build a detailed map of the pharmacophore—the precise three-dimensional arrangement of atoms and functional groups responsible for the molecule's biological effects. This knowledge is invaluable for designing new compounds with enhanced potency or improved pharmacokinetic properties. nih.gov
For pterocarpans like this compound, SAR studies typically involve systematic modifications at several key positions:
Aromatic Ring Substituents: The hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on the aromatic rings are common targets for modification. They can be removed, shifted to other positions, or replaced with other groups (e.g., halogens, alkyl groups) to probe their role in receptor binding or metabolic stability. nih.gov
Prenyl Group Modification: The prenyl side chain can be altered in length, saturation, or position to determine its contribution to activity.
The synthesis of these analogues often employs the same powerful chemical reactions used in total synthesis, such as palladium-catalyzed cross-coupling reactions, to attach different fragments to the pterocarpan scaffold. researchgate.net
| Modification Site | Type of Modification | Rationale for SAR Study |
| Aromatic Rings | Alteration of hydroxyl/methoxy patterns. | To investigate the role of hydrogen bonding and electronic effects. |
| Introduction of halogens (F, Cl, Br). | To modify lipophilicity and electronic properties. nih.gov | |
| Prenyl Group | Variation of length and branching. | To probe the size and shape of the binding pocket. |
| Removal or relocation of the group. | To determine if the prenyl moiety is essential for activity. | |
| Pterocarpan Core | Inversion of stereocenters. | To assess the importance of the 3D conformation for target interaction. |
| Modification of the furan/pyran rings. | To evaluate the role of the heterocyclic system in the overall structure. |
Methodologies for Targeted Structural Modification of this compound
The targeted structural modification of this compound relies on a toolkit of modern organic chemistry reactions that allow for precise alterations to the complex scaffold. These methodologies are essential for both total synthesis and the creation of analogues for SAR studies.
A cornerstone technique for building the pterocarpan skeleton is the use of ortho-quinone methide (o-QM) intermediates . These are generated in situ from pre-functionalized phenols and act as highly reactive dienophiles or Michael acceptors. Their reaction with appropriate partners in cycloadditions or conjugate additions allows for the rapid and often stereocontrolled construction of the fused heterocyclic system.
Another powerful set of tools involves palladium-catalyzed cross-coupling reactions . For instance, the Heck reaction can be used to form carbon-carbon bonds, enabling the annulation of rings onto a pre-existing chromene or benzofuran (B130515) core to build the pterocarpan structure. researchgate.net This methodology is versatile and allows for the introduction of a wide variety of substituents. google.com
To control the stereochemistry of the molecule, which is critical for biological function, chemists employ asymmetric synthesis techniques . A key example is the asymmetric transfer hydrogenation (ATH) of isoflavone (B191592) precursors. This reaction uses a chiral catalyst to selectively produce one enantiomer of an isoflavan-4-ol, which is a crucial intermediate that can then be cyclized to form the chiral pterocarpan skeleton with high enantiomeric purity.
These advanced synthetic methods provide the necessary control and flexibility for chemists to not only synthesize this compound itself but also to systematically explore its chemical space, paving the way for the development of new therapeutic agents.
Investigations into the Biological Activities of Sophoracarpan B in Vitro and Pre Clinical Models
Anti-inflammatory Research of Sophoracarpan B
Comprehensive searches for studies on the anti-inflammatory effects of this compound yielded no specific results. The required information for the outlined subsections could not be located.
In Vitro Modulation of Inflammatory Mediators and Signaling Pathways by this compound
No published research was found that specifically investigates the in vitro effects of this compound on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Consequently, there is no available data on its ability to modulate the expression or activity of inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or various pro-inflammatory cytokines. While research exists for other compounds isolated from Sophora species, such as sophocarpine (B1681056), which has been shown to inhibit these pathways, similar studies on this compound are absent from the available scientific literature. nih.govnih.govnih.gov
Cell-Based Assays for Anti-inflammatory Effects of this compound
There is a lack of specific studies employing cell-based assays, such as those using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), to evaluate the anti-inflammatory potential of this compound. nawah-scientific.commdpi.com Such assays are standard for screening compounds for their ability to suppress inflammatory responses, but no data has been published for this compound in this context.
In Vivo Pre-clinical Models of Inflammation and this compound Efficacy Evaluation
No evidence was found of this compound being evaluated in established in vivo pre-clinical models of inflammation. Common models, like the carrageenan-induced paw edema model in rodents, which are widely used to assess the anti-inflammatory efficacy of novel compounds, have not been reported in studies involving this compound. researchgate.netmdpi.comresearchgate.netcreative-biolabs.com
Antimicrobial Research of this compound
The available research on the specific antimicrobial activities of this compound is also sparse, with no data found for its action against key bacterial and fungal pathogens as specified.
Antibacterial Activity of this compound Against Specific Pathogens
No studies were identified that specifically test the antibacterial activity of this compound against Staphylococcus aureus. Research has been conducted on other flavonoids from Sophora species, like sophoraflavanone B, which has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net However, this information is not transferable to this compound.
Similarly, there is no available research detailing the efficacy of this compound against Helicobacter pylori, a bacterium implicated in various gastric diseases. nih.govnih.gov
Antifungal Activity of this compound
An extensive search yielded no scientific reports on the antifungal properties of this compound. There is no data available regarding its potential activity against any fungal species, including common pathogens like Candida albicans. mdpi.comnih.govnih.gov
Antiviral Properties of this compound (e.g., against HCV, Coxsackievirus B3)
A thorough review of scientific literature reveals a lack of specific studies investigating the antiviral efficacy of this compound against Hepatitis C Virus (HCV) or Coxsackievirus B3. Research on other compounds from the Sophora genus, such as sophoridine, has shown some antiviral effects against Coxsackievirus B3, but these findings cannot be extrapolated to this compound without direct experimental evidence. chembk.com Similarly, while various natural and synthetic compounds are continuously screened for anti-HCV activity, this compound has not been featured in such published studies. researchgate.netucsb.edu
Anticancer Research of this compound
General statements from some chemical suppliers suggest this compound is being investigated as a potential anticancer agent, however, specific, peer-reviewed data to support this is not available. chembk.com
Cytotoxicity and Apoptosis Induction in Cancer Cell Lines by this compound
There are no available scientific articles detailing the cytotoxic effects or the induction of apoptosis by this compound in specific cancer cell lines. The methodologies for assessing these activities are well-established, involving techniques like MTT assays and flow cytometry, but their application to this compound has not been reported in the literature.
Antiproliferative Mechanisms of this compound in Oncology Models (e.g., cell cycle arrest, signaling pathways)
The molecular mechanisms through which this compound might exert antiproliferative effects are currently unknown. There is no published research on its potential to induce cell cycle arrest or modulate specific signaling pathways implicated in cancer progression.
In Vivo Pre-clinical Models of Cancer and this compound Activity
No studies using in vivo pre-clinical cancer models, such as patient-derived xenografts (PDX) or other animal models, to evaluate the activity of this compound have been published. scispace.com Such studies are a critical step in drug development but have not been documented for this specific compound.
Other Investigated Biological Activities of this compound (e.g., antioxidant, neuroprotective, immunomodulatory)
In Vitro Studies on Antioxidant Effects of this compound
While some sources make general claims about the antioxidant properties of this compound, there is a lack of specific in vitro studies to substantiate these claims. chembk.com Standard assays to determine antioxidant capacity, such as DPPH radical scavenging or FRAP assays, have not been published for this compound, and therefore, no quantitative data is available.
Mechanistic Studies and Molecular Targets of Sophoracarpan B
Receptor Binding and Ligand-Target Interactions of Sophoracarpan B
The biological activity of a compound is often initiated by its binding to specific molecular targets, typically proteins such as receptors. wikipedia.org This binding can alter the protein's conformation and function, triggering a cascade of downstream events. wikipedia.org While direct receptor binding data for this compound is limited in the public domain, some related compounds and extracts from the Sophora genus have shown interactions with various receptors. For instance, medicarpin (B1676140), another pterocarpan (B192222), acts as an agonist for the estrogen receptor. chemfaces.com Furthermore, some isoflavonoids, a class of compounds to which this compound is related, have been shown to bind to estrogen receptors. researchgate.net The identification of specific molecular targets for this compound is crucial for a complete understanding of its mechanism of action. riken.jp Techniques such as chemical shift mapping in NMR spectroscopy can be employed to identify the residues involved in ligand-protein interactions and to screen for potential binding partners. nih.gov
Enzyme Inhibition and Activation by this compound
Enzymes are critical for a vast array of physiological processes, and their modulation by small molecules is a key mechanism of drug action. sci-hub.selabce.com Enzyme inhibitors can act reversibly or irreversibly, and through different mechanisms such as competitive, non-competitive, or uncompetitive inhibition. labce.comsavemyexams.com
Gene Expression and Protein Regulation Modulated by this compound
The modulation of gene expression is a fundamental process by which cells respond to external stimuli and regulate their functions. ebi.ac.ukredlara.com This process is often controlled by transcription factors, which act as a bridge between cell signaling pathways and the regulation of gene transcription. nih.gov
Intracellular Signaling Pathways Affected by this compound (e.g., NF-κB, MAPK, PI3K-Akt)
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, culminating in changes in gene expression and cellular function. The NF-κB, MAPK, and PI3K-Akt pathways are central to many cellular processes, including inflammation, cell survival, and proliferation.
There is evidence to suggest that compounds from the Sophora genus can modulate these key signaling pathways.
NF-κB Pathway : The NF-κB pathway is a critical regulator of inflammatory and immune responses. embopress.org Studies on sophocarpine (B1681056) have demonstrated its ability to inhibit NF-κB activation. nih.gov Similarly, polysaccharides from Sophora subprostrata have been shown to regulate the NF-κB signaling pathway. nih.gov
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth and stress responses. mdpi.com Sophocarpine has been observed to attenuate the phosphorylation of p38 MAPK and JNK, two key components of the MAPK pathway. nih.gov The MAPK pathway itself is a complex cascade involving multiple kinases. embopress.org
PI3K-Akt Pathway : The PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. wikipedia.orgnih.gov Extracts from the Sophora genus have been shown to activate the PI3K-Akt pathway. researchgate.net This pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. nih.govgenome.jp The activation of this pathway can be influenced by various upstream signals and has numerous downstream targets. nih.gov
The modulation of these interconnected signaling pathways likely represents a significant aspect of the mechanistic action of this compound and related compounds.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.comresearchgate.net By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects. chemmethod.com
While specific and detailed SAR studies on this compound are not extensively published, the general principles of SAR are applicable. The pterocarpan scaffold of this compound, with its specific pattern of hydroxyl, methoxy (B1213986), and methylenedioxy substituents, provides a template for the synthesis of analogues. researchgate.net For example, the synthesis of various chalcone (B49325) analogues, which share a common structural motif with flavonoids, has been used to establish SAR for NF-κB inhibition. nih.gov The biological activity of this compound analogues could be influenced by factors such as the position and nature of substituents on the aromatic rings, which can affect receptor binding affinity, enzyme inhibition potency, and interaction with signaling proteins.
Pharmacokinetic and Pharmacodynamic Research of Sophoracarpan B Pre Clinical, Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models
There is no specific information available in the public domain regarding the absorption, distribution, metabolism, and excretion (ADME) of Sophoracarpan B in preclinical models. General principles of ADME studies in animal models, such as rats, mice, and dogs, involve administering the compound and subsequently measuring its concentration in various biological matrices like plasma, urine, and feces over time to understand how the body processes the substance. fda.govmsdvetmanual.com However, no such studies have been published for this compound.
Bioavailability and Systemic Exposure of this compound in Animal Models
The oral bioavailability and systemic exposure of this compound in animal models have not been reported. Bioavailability studies typically involve comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC after intravenous administration to determine the fraction of the drug that reaches systemic circulation. researchgate.net Without experimental data from such studies in species like rats, mice, or dogs, the extent to which this compound is absorbed and becomes available to exert potential systemic effects remains unknown. nih.gov
Research on Drug-Drug Interactions Involving this compound in Pre-clinical Settings
There is no published research on the potential for drug-drug interactions involving this compound. Preclinical evaluation of drug-drug interactions often involves in vitro studies using human liver microsomes to assess the inhibitory or inductive effects of a compound on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.govaerzteblatt.detg.org.au Additionally, studies may investigate interactions with transporters like P-glycoprotein (P-gp). biocrick.comnih.gov The absence of such data for this compound means its potential to alter the pharmacokinetics of co-administered drugs is uncharacterized.
Pharmacodynamic Markers and Efficacy Endpoints in Pre-clinical Models
Specific pharmacodynamic markers and efficacy endpoints for evaluating the in vivo activity of this compound have not been established in the scientific literature. While some related compounds from Sophora species have been investigated for anticancer properties, the specific biomarkers used to quantify the biological effects of this compound in preclinical models, such as tumor growth inhibition or modulation of specific signaling pathways, are not documented. chemfaces.comnih.govesmed.org The identification of such markers is essential for understanding a compound's mechanism of action and for guiding further development. crownbio.comnih.govnews-medical.net
Due to the lack of available data, a data table for the pharmacokinetic and pharmacodynamic research of this compound cannot be generated at this time.
Advanced Analytical and Bioanalytical Methodologies for Sophoracarpan B Research
Chromatographic-Mass Spectrometric (LC-MS/MS) Techniques for Sophoracarpan B Quantification in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of small molecules like this compound in biological fluids. Its high sensitivity, specificity, and throughput make it the method of choice for pharmacokinetic studies. While specific validated methods for this compound are not widely published, the methodology is well-established for closely related pterocarpans.
A prime example is the development of a rapid and sensitive LC-MS/MS method for the quantitative analysis of 3-hydroxy pterocarpan (B192222), a structurally similar compound, in rat plasma. researchgate.netnih.gov This method employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. nih.gov Sample preparation typically involves a straightforward liquid-liquid extraction from the plasma matrix using a solvent like diethyl ether, which efficiently isolates the analyte and an internal standard (IS) while removing proteins and other interfering substances. nih.gov
Chromatographic separation is achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of acetonitrile (B52724) and an aqueous solution containing a modifier like acetic acid. nih.gov This separation is critical for resolving the analyte from endogenous matrix components that could otherwise interfere with ionization. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the IS, ensuring high selectivity and accurate quantification. nih.govrsc.org
Validation of such methods is performed according to regulatory guidelines and assesses linearity, accuracy, precision, recovery, and stability. rsc.orgfrontiersin.org For the 3-hydroxy pterocarpan method, linearity was established over a concentration range of 3.9–1000 ng/mL, with a lower limit of quantification (LLOQ) of 3.9 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic profiling. nih.gov The successful application of this method to study the oral pharmacokinetics of the compound in rats underscores the power of LC-MS/MS in bioanalytical research for the pterocarpan class. nih.gov
| Parameter | Description |
|---|---|
| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI Source |
| Ionization Mode | Negative Ion Mode |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with diethyl ether |
| Chromatographic Column | Discovery RP₁₈ |
| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (80:20 v/v) |
| Flow Rate | 0.5 mL/min |
| Linearity Range | 3.9 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of natural products, including this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, conformation, and the chemical environment of atoms within the molecule. The primary techniques used are ¹H NMR (proton), ¹³C NMR (carbon-13), and a variety of two-dimensional (2D) NMR experiments.
The structure of this compound, a pterocarpan isoflavonoid (B1168493), has been confirmed through such spectroscopic methods. scribd.com The process involves:
¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For this compound, this would show characteristic signals for aromatic protons, protons on the heterocyclic rings, and any substituent groups.
¹³C NMR: This technique provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional type (e.g., aromatic, aliphatic, carbonyl).
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. COSY identifies protons that are coupled to each other (typically on adjacent carbons). HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range correlations between protons and carbons (2-3 bonds away), which is vital for connecting different fragments of the molecule, such as linking the A and B rings or determining the position of substituents. mdpi.com
For example, in the structural analysis of novel flavonoids from Sophora flavescens, HMBC correlations were key to identifying the attachment points of isopentenyl and methoxy (B1213986) groups to the flavonoid skeleton. mdpi.com The analysis of coupling constants in the ¹H NMR spectrum can also provide stereochemical and conformational information about the molecule, such as the relative orientation of protons at chiral centers.
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Proton chemical environment, connectivity through coupling | Identify aromatic and aliphatic protons, determine relative stereochemistry |
| ¹³C NMR | Number and type of unique carbon atoms | Confirm carbon skeleton and presence of functional groups |
| COSY | ¹H-¹H spin coupling correlations | Establish proton connectivity within ring systems |
| HSQC | Direct ¹H-¹³C correlations | Assign specific protons to their directly attached carbons |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connect molecular fragments and confirm substituent positions |
X-ray Crystallography for this compound Structure-Target Co-crystallization Studies
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can establish the absolute configuration of chiral molecules, a task that can be challenging for NMR alone. For instance, the absolute configuration of the related pterocarpan (-)-sumatrol was unequivocally established using single-crystal X-ray analysis. researchgate.net This would be equally applicable to this compound to confirm its stereochemistry.
Beyond determining the structure of the compound itself, a more advanced application is co-crystallization with a biological target, such as an enzyme or receptor. This technique provides an atomic-level snapshot of how a ligand binds to its target protein, revealing the specific amino acid residues involved in the interaction and the precise orientation of the ligand in the binding pocket. tu-dortmund.de
This information is invaluable for:
Mechanistic Insights: Understanding the basis of the compound's biological activity.
Structure-Based Drug Design: Guiding the rational design of more potent and selective analogues by optimizing interactions with the target.
While a co-crystal structure of this compound with a target has not been reported, the approach holds significant promise. For example, researchers have suggested that co-crystallization of other isoflavonoids with their target bacterial efflux pump, NorA, would provide definitive confirmation of their binding mode and mechanism of action. nih.gov Similarly, if this compound is found to inhibit a specific enzyme, obtaining a co-crystal structure would be a critical step in elucidating its inhibitory mechanism and facilitating further development.
Advanced Spectroscopic Methods for Investigating this compound Interactions and Transformations
In addition to NMR and mass spectrometry, other spectroscopic methods are vital for characterizing this compound and studying its behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is dominated by strong absorptions arising from π→π* transitions within its aromatic rings and conjugated system. The position of the absorption maxima (λmax) is characteristic of the pterocarpan chromophore and can be influenced by solvent polarity and the presence of substituents on the aromatic rings. UV spectroscopy is a routine technique used alongside HPLC to confirm the purity of isolated compounds. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) of covalent bonds. The IR spectrum provides a "fingerprint" of the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-O-C (ether) stretching: Strong absorptions, often in the 1300-1000 cm⁻¹ range, which are characteristic of the ether linkages within the heterocyclic ring system.
These spectroscopic methods, while less structurally informative than NMR on their own, are powerful complementary tools for confirming the identity and purity of this compound and for investigating electronic or structural changes that may occur upon interaction with other molecules or upon chemical transformation.
Future Perspectives and Emerging Research Avenues for Sophoracarpan B
Computational Drug Design and Virtual Screening for Sophoracarpan B-based Therapeutics
Modern drug discovery is increasingly driven by computational methods that accelerate the identification and optimization of lead compounds. researchgate.net These in silico techniques, which include computational drug design and virtual screening, offer a powerful, cost-effective approach to exploring the therapeutic potential of natural products like this compound. wiley.commedchemexpress.com
Computational drug design can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govpensoft.net In the context of this compound, SBDD would involve using its three-dimensional structure to dock it against libraries of known protein targets. medchemexpress.com This process simulates the binding interactions and predicts the affinity of this compound for various receptors or enzymes, helping to identify its potential molecular targets within the human body. researchgate.net
Virtual screening (VS) is a key computational technique used to search vast libraries of small molecules to find structures that are most likely to bind to a specific drug target. medchemexpress.commdpi.com Once a primary biological target for this compound is identified, researchers can perform virtual screening to:
Identify More Potent Analogs: Screen databases of similar compounds to find derivatives of this compound with potentially higher binding affinity and efficacy. researchgate.net
De Novo Design: Utilize fragment-based virtual screening (FBVS) to design novel molecules from scratch that fit perfectly into the target's binding site, using the this compound scaffold as a starting point. mdpi.com
Predict Pharmacokinetics: Employ quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives, guiding the design of compounds with better drug-like characteristics. nih.gov
A significant challenge in virtual screening is minimizing false positives and ensuring the accuracy of scoring algorithms. researchgate.netresearchgate.net Therefore, computational predictions must be followed by experimental validation. By leveraging these advanced computational tools, researchers can rationally design and prioritize this compound-based therapeutics for synthesis and biological testing, significantly streamlining the early stages of drug development. rjraap.comfrontiersin.org
Nanotechnology Applications for this compound Delivery in Research Models
Many natural products, despite potent biological activity, face challenges in clinical translation due to poor water solubility, low bioavailability, and non-specific distribution, which can lead to systemic toxicity. nih.gov Nanotechnology offers a revolutionary platform to overcome these hurdles for compounds like this compound. precedenceresearch.com By encapsulating or conjugating the molecule with engineered nanoparticles, its delivery and efficacy in research models can be dramatically improved. nih.govmdpi.com
Future research could explore various nanocarrier systems for this compound:
Liposomes and Polymeric Nanoparticles: These are well-established delivery systems that can encapsulate hydrophobic drugs like this compound, improving their solubility and stability in biological fluids. This enhances circulation time and allows for more of the compound to reach its target site. nih.govmdpi.com
Albumin Nanoparticles: Leveraging technology similar to approved nanodrugs, this compound could be formulated into albumin nanoparticles. This approach can enhance tumor targeting through specific cellular uptake mechanisms. dovepress.com
Targeted Nanoparticles: The surface of nanoparticles can be functionalized with specific ligands (such as antibodies or peptides) that recognize and bind to receptors overexpressed on diseased cells, for instance, in cancer. nih.govup.pt This active targeting approach would concentrate this compound at the site of action, increasing its therapeutic efficacy while minimizing exposure to healthy tissues. nih.gov
Stimuli-Responsive Nanocarriers: Advanced systems can be designed to release their this compound payload in response to specific stimuli within the microenvironment of a tumor or inflamed tissue, such as changes in pH or the presence of certain enzymes. nih.gov
The development of nanoformulations for this compound would be a critical step in enabling robust preclinical studies, allowing for a more accurate assessment of its therapeutic window and potential in various disease models. up.pt
Combinatorial Approaches with this compound and Other Bioactive Compounds
The complexity of diseases like cancer often necessitates targeting multiple biological pathways simultaneously. frontiersin.org Combination therapy, the use of two or more therapeutic agents, has become a cornerstone of modern medicine. This approach can lead to synergistic effects, overcome drug resistance, and allow for the use of lower, less toxic doses of individual agents. frontiersin.orgmdpi.com
Given that this compound is part of the diverse phytochemical profile of the Sophora genus, which is rich in other bioactive flavonoids and alkaloids, there is a strong rationale for exploring its use in combination regimens. researchgate.netscielo.br
Future research avenues include:
Combination with Chemotherapy: Investigating this compound alongside standard-of-care chemotherapeutic drugs (e.g., paclitaxel, cisplatin) in cancer cell models. mdpi.comnih.gov Studies could assess whether this compound can sensitize cancer cells to chemotherapy, reverse drug resistance, or mitigate side effects.
Phytochemical Synergy: Combining this compound with other compounds isolated from Sophora species or other medicinal plants. For instance, combining it with other flavonoids like quercetin (B1663063) or alkaloids like matrine (B1676216) could result in enhanced anticancer or anti-inflammatory activity. mdpi.comresearchgate.net
Targeted Therapy Combinations: As the molecular targets of this compound are elucidated, it could be strategically combined with other targeted drugs. For example, if it impacts a specific signaling pathway, it could be paired with an inhibitor of a complementary pathway to create a potent synergistic effect. frontiersin.orgnih.gov
These combinatorial studies, initially performed in vitro and in animal models, are essential for identifying novel, more effective treatment strategies that leverage the unique biological activities of this compound.
Exploration of Novel Biological Activities and Therapeutic Applications in Research Models
While this compound is structurally defined, its biological activity profile is not yet fully characterized. chemfaces.com The broader Sophora genus is a well-known source of compounds with a wide array of pharmacological properties, providing a logical basis for exploring new applications for this compound. scielo.brresearchgate.net Many flavonoids and pterocarpans from related plants exhibit significant anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. researchgate.netacs.org
Potential areas for investigation in research models include:
Anticancer Activity: The genus Sophora is known for its anticancer compounds. scielo.br this compound should be screened against a panel of human cancer cell lines to determine its antiproliferative and pro-apoptotic effects.
Antimicrobial Properties: Flavonoids from Sophora flavescens have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. acs.org this compound could be tested for its efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Anti-inflammatory Effects: Many flavonoids possess anti-inflammatory properties. researchgate.net The potential of this compound to modulate inflammatory pathways, such as the NF-κB pathway, could be investigated in cellular and animal models of inflammatory diseases. nih.gov
Enzyme Inhibition: Related natural products have been found to be inhibitors of key enzymes involved in disease, such as protein tyrosine phosphatases (PTPs), which are targets in both cancer and infectious diseases. nih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel mechanisms of action and therapeutic targets.
Challenges and Opportunities in this compound Research
Advancing this compound from a laboratory curiosity to a potential therapeutic candidate involves navigating several challenges, each of which presents a corresponding research opportunity.
Scalability of Synthesis: A major hurdle for the development of many natural products is obtaining sufficient quantities for extensive research. Isolation from Sophora tomentosa may not be commercially viable or sustainable. chemfaces.com The opportunity lies in developing a scalable, total chemical synthesis. The synthesis of complex pterocarpan (B192222) frameworks is often a multi-step process requiring careful optimization of reaction conditions and stereoselectivity. acs.orgnih.govresearchgate.net A successful and efficient synthetic route would provide a reliable supply of this compound and enable the creation of novel analogs for structure-activity relationship (SAR) studies. acs.org
Selectivity Optimization: A key challenge in drug development is ensuring that a bioactive molecule selectively interacts with its intended target to maximize efficacy and minimize off-target side effects. researchgate.net The opportunity here is to use the computational methods described earlier (Section 9.1) to understand the binding of this compound at an atomic level. This knowledge can guide chemical modifications to its structure to enhance its selectivity for a specific protein target, thereby improving its therapeutic index. researchgate.net
Chemical Ecology Implications: this compound is a natural product, and as such, it has a role in the ecosystem of its source organism. Pterocarpans are often classified as phytoalexins, compounds produced by plants in response to attack by pathogens like fungi. chemfaces.comsemanticscholar.org This presents a unique research opportunity in the field of chemical ecology, which studies the chemical interactions between organisms. amazon.comgithub.io Research could focus on understanding the specific ecological role of this compound for Sophora tomentosa. Does it deter specific herbivores? Is it produced in response to particular fungal or bacterial infections? Answering these questions could provide insights into its inherent biological activities and potentially guide the discovery of novel applications, for instance, as an antifungal agent in agriculture. unipr.itchemecol.org
Q & A
Q. What established methods are used to isolate Sophoracarpan B from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is commonly employed, while HPLC ensures final purity. Key considerations include solvent polarity optimization and yield quantification using UV-Vis spectroscopy .
Q. Which spectroscopic techniques confirm this compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, and 2D experiments like COSY and HMBC) and High-Resolution Mass Spectrometry (HR-MS) are standard. X-ray crystallography resolves stereochemistry, while IR spectroscopy identifies functional groups. Purity validation via HPLC-DAD (>95%) is critical before characterization .
Q. How do researchers ensure reproducibility in pharmacological assays involving this compound?
Document cell lines (passage number, authentication), assay conditions (incubation time, solvent controls), and compound stability (e.g., DMSO stock storage). Use reference standards (e.g., cisplatin for cytotoxicity) and report statistical methods (e.g., ANOVA with Tukey’s post-hoc test). Raw data should be archived in supplementary materials .
Advanced Research Questions
Q. What experimental designs optimize this compound’s bioavailability in preclinical models?
Pharmacokinetic studies using LC-MS/MS quantify plasma/tissue concentrations post-administration (oral vs. intravenous). Employ compartmental modeling to calculate absorption rates (Ka) and bioavailability (AUC₀–∞ ratios). Dose-ranging studies and species-specific metabolic profiling (e.g., cytochrome P450 interactions) are essential to address interspecies variability .
Q. How can systematic reviews resolve contradictions in this compound’s reported cytotoxic effects?
Conduct meta-analyses stratified by cell type (e.g., cancer vs. normal), dosage (IC₅₀ ranges), and assay methodology (MTT vs. apoptosis markers). Sensitivity analyses identify confounders like batch-to-batch compound variability. Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) to clarify mechanisms .
Q. What factorial design strategies improve synthetic yield of this compound?
Apply Response Surface Methodology (RSM) with Central Composite Design to optimize parameters (temperature, catalyst loading, reaction time). Analyze interaction effects via ANOVA and contour plots. Validate models with confirmation experiments and scale-up trials. Purity is assessed via HPLC, while green chemistry metrics (e.g., E-factor) reduce waste .
Q. How do multi-omics approaches elucidate this compound’s mechanism of action?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS/NMR) to map cellular responses. Bioinformatics tools (KEGG, STRING) identify enriched pathways (e.g., apoptosis, oxidative stress). Validate targets via CRISPR-Cas9 knockout or siRNA silencing in relevant models (e.g., HepG2 for liver cancer) .
Q. What protocols mitigate bias in data collection for this compound’s anti-inflammatory studies?
Use blinded scoring for histopathological analyses (e.g., neutrophil infiltration in murine models). Randomize treatment groups and include vehicle/positive controls (e.g., dexamethasone). Pre-register protocols (e.g., OSF) and adhere to ARRIVE guidelines for animal studies to enhance transparency .
Methodological Frameworks
- Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., “In in vitro models (P), how does this compound (I) compare to paclitaxel (C) in reducing tumor cell viability (O)?” .
- Hypothesis Testing : Formulate falsifiable hypotheses (e.g., “this compound inhibits STAT3 phosphorylation via direct binding”) and validate using orthogonal assays (SPR for binding, Western blot for pathway inhibition) .
- Data Integrity : Use electronic lab notebooks (ELNs) for real-time data logging and version control. Share datasets in FAIR-compliant repositories (e.g., Zenodo) to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
